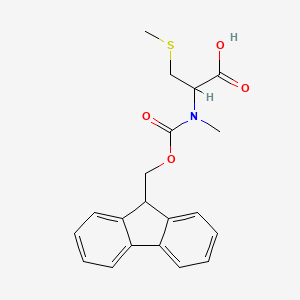
Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is an organic compound with the molecular formula C16H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate typically involves the reaction of benzyl bromide with tert-butyl 2-pyrrolidone-5-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of an appropriate nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (S)-2-pyrrolidone-5-carboxylate
- 2-O-benzyl 1-O-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
- 1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate
Uniqueness
Tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and benzyl groups. These groups confer distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)13-9-10-14(18)17(13)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRWNJRTLCECMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13389273.png)
![3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester](/img/structure/B13389274.png)

![D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexadecane-urea](/img/structure/B13389293.png)


![34,37-Bis(chloromethyl)-59,60-dihydroxy-17,20,23,26,32,39,45,48,51,54-decaoxa-3,10,29,42-tetrazapentacyclo[53.3.1.112,16.04,9.033,38]hexaconta-1(59),2,10,12(60),13,15,33,35,37,55,57-undecaene-30,41-dione;nickel](/img/structure/B13389307.png)
![3-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389314.png)

![4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13389325.png)
![N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride](/img/structure/B13389326.png)
![3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one](/img/structure/B13389334.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13389337.png)

